molecular formula C4H9N3O2 B12356066 (2E)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide

(2E)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide

Cat. No.: B12356066
M. Wt: 131.13 g/mol
InChI Key: HXDWEGSYTNRECG-UHFFFAOYSA-N
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Description

(2E)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide is a chemical compound with the molecular formula C4H9N3O2 It is characterized by the presence of an amino group, a hydroxyimino group, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide typically involves the reaction of dimethylacetamide with hydroxylamine and an appropriate amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The amino group may participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Hydroxyimino-acetic acid: Similar in structure but lacks the dimethylacetamide moiety.

    Ethyl (2E)-(hydroxyimino)acetate: Contains an ethyl ester group instead of the dimethylacetamide group.

    (2E)-(Hydroxyimino)acetaldehyde: Similar hydroxyimino group but different overall structure.

Uniqueness

(2E)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide is unique due to the presence of both the hydroxyimino and dimethylacetamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

(2E)-2-amino-2-hydroxyimino-N,N-dimethylacetamide

InChI

InChI=1S/C4H9N3O2/c1-7(2)4(8)3(5)6-9/h9H,1-2H3,(H2,5,6)

InChI Key

HXDWEGSYTNRECG-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C(=O)/C(=N\O)/N

Canonical SMILES

CN(C)C(=O)C(=NO)N

Origin of Product

United States

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